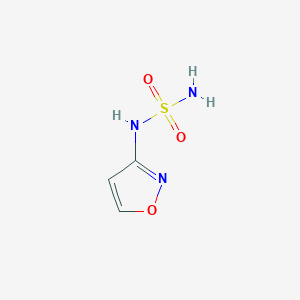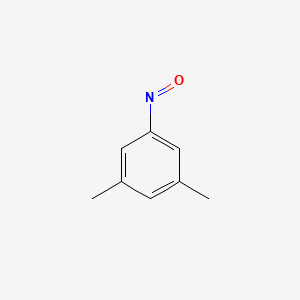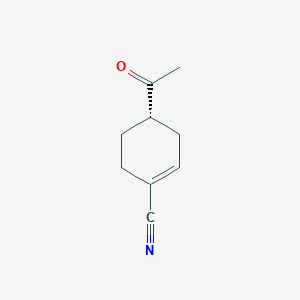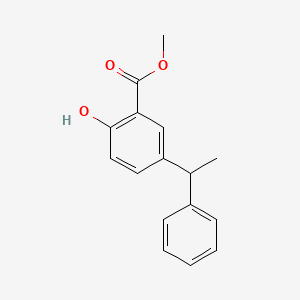
6-Nitro-2-(tribromomethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-2-(tribromomethyl)quinoline is a quinoline derivative characterized by the presence of a nitro group at the 6th position and a tribromomethyl group at the 2nd position of the quinoline ring Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-(tribromomethyl)quinoline typically involves the nitration of 2-(tribromomethyl)quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitro-2-(tribromomethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The tribromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in suitable solvents.
Major Products Formed:
Reduction of the nitro group: 6-Amino-2-(tribromomethyl)quinoline.
Substitution of the tribromomethyl group: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Nitro-2-(tribromomethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Nitro-2-(tribromomethyl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tribromomethyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
2-(Tribromomethyl)quinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the tribromomethyl group, affecting its overall chemical properties and reactivity.
2-Methylquinoline: A simpler derivative with different reactivity and applications.
Uniqueness: 6-Nitro-2-(tribromomethyl)quinoline is unique due to the combined presence of both the nitro and tribromomethyl groups, which impart distinct chemical properties and reactivity
Propiedades
Número CAS |
73257-72-4 |
|---|---|
Fórmula molecular |
C10H5Br3N2O2 |
Peso molecular |
424.87 g/mol |
Nombre IUPAC |
6-nitro-2-(tribromomethyl)quinoline |
InChI |
InChI=1S/C10H5Br3N2O2/c11-10(12,13)9-4-1-6-5-7(15(16)17)2-3-8(6)14-9/h1-5H |
Clave InChI |
BXESGPXESMHVPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


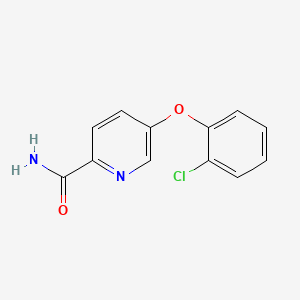

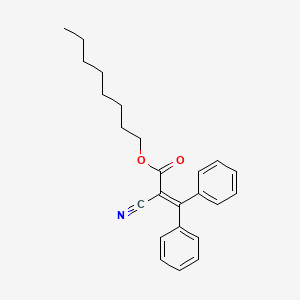

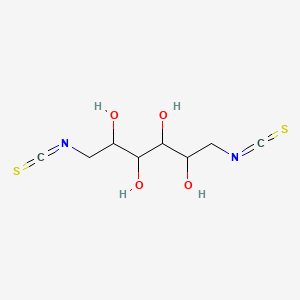
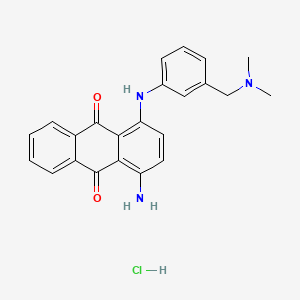
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
